1-(1-Indanyliden)indan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
17666-94-3 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(3Z)-3-(2,3-dihydroinden-1-ylidene)-1,2-dihydroindene |
InChI |
InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2/b18-17- |
InChI Key |
HLSBTOHZBUYMFU-ZCXUNETKSA-N |
Isomeric SMILES |
C1C/C(=C/2\CCC3=CC=CC=C32)/C4=CC=CC=C41 |
Canonical SMILES |
C1CC(=C2CCC3=CC=CC=C32)C4=CC=CC=C41 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Indanyliden Indan
Stereoselective Synthesis Approaches to 1-(1-Indanyliden)indan and its Chiral Analogues
The control of stereochemistry is paramount in synthesizing chiral molecules. For the indane skeleton, this involves creating one or more stereogenic centers with a specific configuration. This is achieved through asymmetric catalysis, the use of chiral auxiliaries, or diastereoselective reactions.
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uclm.es While direct asymmetric synthesis of the final this compound is not widely reported, the asymmetric synthesis of its chiral indane and indanone precursors is well-established. These methods create the core structure with defined stereochemistry.
Recent advancements in organocatalysis and transition-metal catalysis have provided powerful tools for this purpose. nih.govfrontiersin.org For instance, phase-transfer catalysis has been used in the enantioselective synthesis of complex indanes. thieme.de In one approach, a chiral phase-transfer catalyst, such as a Maruoka catalyst, facilitates a disfavored 5-endo-trig Michael cyclization to produce indanes with an all-carbon quaternary stereocenter in high enantioselectivity. rsc.org The catalyst forms a chiral ion pair with the enolate of the substrate, directing the subsequent cyclization to a preferred facial attack. rsc.org Similarly, transition metals paired with chiral ligands are effective. Copper complexes with chiral phosphine (B1218219) ligands like (S)-Xyl-P-Phos have been used for enantioselective cyclization reactions to form the indane core. rsc.org
Table 1: Examples of Asymmetric Catalysis in Indane Synthesis
| Catalytic System | Reaction Type | Substrate Type | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Maruoka Catalyst (Phase-Transfer) | 5-endo-trig Michael Cyclization | Malonate derivative | High | rsc.org |
| Imidazolidinium Salt (Organocatalyst) | Intramolecular Michael Addition | α,β-unsaturated aldehyde | 86% | rsc.org |
| (S)-Xyl-P-Phos/Copper | Intramolecular Cyclization | Thioamide derivative | High | rsc.org |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and predictable method for asymmetric synthesis. williams.edu
Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions, which are key steps in building complex molecules. researchgate.net For the synthesis of a chiral indanone precursor, an oxazolidinone can be acylated, and the resulting N-acyl oxazolidinone can undergo a highly diastereoselective enolate alkylation to introduce a substituent with a specific stereochemistry. williams.eduresearchgate.net Other auxiliaries, such as camphorsultam, have also proven effective, sometimes offering superior selectivity compared to oxazolidinones in certain reactions like Michael additions. wikipedia.org The choice of auxiliary and reaction conditions can allow for the selective formation of different diastereomers. researchgate.netscielo.org.mx
Table 2: Chiral Auxiliaries in Stereoselective Reactions for Indane Precursor Synthesis
| Chiral Auxiliary | Reaction Type | Diastereoselectivity | Key Feature | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Aldol Reaction | High (syn-aldol product) | Well-understood, predictable stereochemical outcome. | researchgate.net |
| Camphorsultam | Michael Addition | High | Superior to oxazolidinone for certain thiol additions. | wikipedia.org |
| (4S)-Benzyl-1,3-thiazolidin-2-one | Aldol Reaction | Good (73:27 to 97:3 d.r.) | Auxiliary is easily removed via acyl substitution. | scielo.org.mx |
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. This is crucial for creating specific isomers of substituted indanes that could serve as precursors to complex this compound analogues.
One powerful strategy involves the Pd(II)-catalyzed cyclative C(sp³)–H arylation using a transient directing group. acs.org This method allows for the diastereoselective preparation of indanes through a formal [3+2] annulation, controlling the formation of new stereocenters during the C-H activation and cyclization process. acs.org Organocatalysis also offers excellent diastereocontrol. For example, the intramolecular Michael addition catalyzed by a MacMillan imidazolidinium salt can generate indane structures with very high diastereoselectivity (anti:syn > 50:1). rsc.org Furthermore, multicomponent cascade reactions have been developed for the efficient and highly diastereoselective synthesis of functionalized 1-indanols, which are direct precursors to indanones. nih.gov These methods often proceed through a sequence of reactions in a single pot, rapidly building molecular complexity with defined stereochemistry.
Mechanistic Investigations of Key Synthetic Transformations Towards this compound
Understanding the reaction mechanisms and the energetic profiles of key synthetic steps is essential for optimizing existing methods and designing new ones. Computational chemistry, particularly transition state analysis, has become an indispensable tool for elucidating these pathways. e3s-conferences.org
The cyclization step that forms the indane ring is often the critical stereochemistry-determining event. Transition state calculations provide insight into why a particular stereoisomer is favored. e3s-conferences.org
In the cation-directed 5-endo-trig cyclization, computational docking of the transition state with the chiral catalyst revealed that non-covalent interactions, specifically C–H···O hydrogen bonds and C–H···π interactions, are responsible for the observed high enantioselectivity. thieme.de These subtle interactions stabilize the transition state leading to one enantiomer over the other. rsc.org
For the Pd(II)-catalyzed cyclative C(sp³)–H arylation, calculations showed that the oxidative addition step proceeds through a highly strained trigonal bipyramidal Pd(IV) intermediate. acs.org The high energy barrier associated with this transition state is key to the reaction's selectivity, enabling the activation of specific C-H bonds. acs.org DFT studies of other cyclizations, such as the Conia-ene type reaction to form indanes, have supported a concerted but asynchronous transition state model. rsc.org
Table 3: Transition State Analysis in Indane-Forming Cyclizations
| Reaction | Method of Analysis | Key Mechanistic Finding | Reference |
|---|---|---|---|
| Cation-Directed 5-endo-trig Cyclization | DFT Docking | Enantioselectivity governed by C–H···O and C–H···π interactions. | thieme.dersc.org |
| Pd(II)-Catalyzed C(sp³)–H Arylation | DFT Calculation | Reaction proceeds via a high-energy, strained Pd(IV) intermediate. | acs.org |
| Organocatalytic Conia-ene Type Reaction | DFT Studies | Supported a concerted, asynchronous transition state. | rsc.org |
During the synthesis of complex cyclic systems, unexpected molecular rearrangements can occur. Mechanistic studies are crucial to understand and control these pathways.
A notable example is the rhodium-catalyzed isomerization of α-arylpropargyl alcohols into 1-indanones. nih.gov Through deuterium-labeling experiments, it was discovered that the reaction involves a specific rearrangement where the methine proton of the alcohol migrates to the β-position of the resulting indanone, and an ortho-proton from the aryl group shifts to the α-position. nih.gov In a different system, the organocatalytic cascade reaction of 2-ethylidene 1,3-indandiones with isatylidene-malononitriles was found to proceed through a vinylogous Michael addition followed by several steps including a final researchgate.netacs.org-O-to-N rearrangement to generate unique spiro-bridged heterocyclic compounds. researchgate.net Understanding such pathways is vital for predicting product structures and harnessing these rearrangements for constructive synthesis.
Kinetic Isotope Effect Studies in Synthetic Steps
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org Studying these effects provides critical insights into bond-breaking and bond-forming events in the rate-determining step (RDS) of a reaction. A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the RDS, a phenomenon primarily attributed to differences in zero-point vibrational energies between the C-H and C-D bonds. baranlab.org
In the context of synthesizing indane derivatives, KIE studies have been instrumental. For instance, investigations into the formation of related indanone structures have revealed large kinetic isotope effects, indicating that C-H bond cleavage is involved in the rate-limiting step of the mechanism. liverpool.ac.uk Furthermore, computational studies on the retro [2+2] cycloaddition of this compound (stiff-stilbene) itself have utilized KIE calculations to probe the transition states and mechanisms of its ring-opening reactions. researchgate.net Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic pathways.
| Isotopic Pair | Typical kL/kH Range | Relative Mass Difference |
|---|---|---|
| ¹H / ²H (D) | 6-8 | ~100% |
| ¹H / ³H (T) | 15-16 | ~200% |
| ¹²C / ¹³C | 1.03-1.05 | ~8% |
| ¹²C / ¹⁴C | ~1.07 | ~17% |
| ³²S / ³⁴S | ~1.01 | ~6% |
Catalytic Protocols in the Synthesis of this compound
Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity, often under mild conditions. For a molecule like this compound, which features a specific stereoisomeric double bond and two indane moieties, catalytic methods are indispensable for its construction.
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon bonds. eie.grmdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings have become fundamental tools in synthetic chemistry. eie.gr For the synthesis of this compound, a key step is the formation of the central C=C double bond connecting the two indane ring systems.
A highly relevant approach involves the nickel-catalyzed Suzuki-Miyaura cross-coupling of 1-arylalkenyl phosphates with arylboronic acids, which is effective for producing 1,1-diarylalkenes. deepdyve.com In this strategy, an alkenyl phosphate (B84403) (derived from a ketone) serves as an electrophile that couples with an organoboron nucleophile. The use of a Ni(0) catalyst, often in combination with a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃), promotes the reaction with high yields. deepdyve.com This methodology could be adapted for the synthesis of this compound by coupling an appropriate indanylidenyl phosphate with an indanylboronic acid derivative.
| Substrates | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1-Arylalkenyl Phosphate + Arylboronic Acid | Ni(COD)₂ / PCy₃ | Dioxane | 80°C | Up to 99% |
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside metal and enzymatic catalysis. rsc.org It is particularly renowned for its ability to facilitate asymmetric reactions, providing access to enantiomerically enriched compounds. mdpi.com While a direct organocatalytic synthesis of this compound is not prominently documented, the synthesis of its core indane and indandione scaffolds has been successfully achieved using organocatalytic methods.
For example, highly stereoselective sequential Michael reactions catalyzed by cinchona alkaloid-based bifunctional organocatalysts have been used to construct multifunctionalized tetrahydroindan derivatives with excellent enantioselectivities (up to 99% ee). acs.org Similarly, squaramide-based organocatalysts have been employed in asymmetric [3+2] cycloaddition reactions between 2-arylidene-1,3-indanediones and other reactants to yield complex dispiro[benzothiophenone-indandione-pyrrolidine] compounds with high diastereoselectivity and enantioselectivity. mdpi.com These methodologies demonstrate the power of organocatalysis to construct the key structural motifs of this compound, suggesting that a convergent strategy using organocatalytically prepared indane fragments is a viable approach.
| Reaction Type | Catalyst | Substrates | Product | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Sequential Michael Reaction | Cinchona Alkaloid | γ,δ-Unsaturated-β-ketoester + Nitroalkenes | Tetrahydroindan derivatives | up to 99% ee, >99:1 dr | acs.org |
| [3+2] Cycloaddition | Squaramide | 2-Arylidene-1,3-indandiones + Benzothiophenone Imines | Dispiro[benzothiophenone-indandione-pyrrolidine]s | up to 93% ee, >20:1 dr | mdpi.com |
Visible-light photocatalysis has gained significant traction as a sustainable and powerful tool for forging chemical bonds under exceptionally mild conditions. acs.org This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. bohrium.com
For the synthesis of molecules like this compound, photocatalytic strategies offer innovative routes for C-C bond formation. One promising avenue is the generation of carbanion equivalents from alkenes. chemrxiv.org Research has shown that aryl alkenes can be reduced by highly reducing photoredox catalysts to form radical anions, which can then engage in intermolecular C-C bond-forming reactions with various electrophiles. chemrxiv.org Another strategy involves the photocatalytic cross-coupling of electron-deficient and electron-rich alkenes, followed by trapping of the resulting carbocation intermediate. acs.org These methods provide novel disconnections for assembling the this compound framework, potentially allowing for the direct coupling of two indene-type precursors or the functionalization of a pre-formed stiff-stilbene core.
| Strategy | Alkene Type | Key Intermediate | Bond Formation | Reference |
|---|---|---|---|---|
| Reductive Carbanion Generation | Aryl Alkenes | Alkene Radical Anion | C-C bond with carbonyls | chemrxiv.org |
| Radical-Polar Crossover | Electron-Rich & Electron-Deficient Alkenes | Carbocation | C-C and C-N bonds | acs.org |
| Deconstructive Carboxylation | Styrenes | Aminium Radical Cation | C-C bond cleavage, then C-C bond with CO₂ | bohrium.com |
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry is a philosophy of chemical research focused on designing products and processes that minimize the use and generation of hazardous substances. matanginicollege.ac.inwiley-vch.de Its principles, such as waste prevention, atom economy, and the use of safer solvents, are increasingly guiding synthetic strategies in both academia and industry. acs.orgresearchgate.netjocpr.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign production methods.
A key focus of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) as solvents. This has led to the exploration of alternative reaction media, with water being the most benign, and solvent-free conditions representing the ideal scenario. benthamdirect.com
Organic reactions in aqueous media have gained significant attention, as water is non-toxic, non-flammable, and inexpensive. researchgate.net For C-C bond formation, the development of water-compatible catalysts and the use of micellar catalysis have enabled many transformations to proceed efficiently in water. acs.orgorganic-chemistry.org For example, copper-catalyzed conjugate additions to enones, a fundamental C-C bond-forming reaction, can be performed in water at room temperature using nanomicelles formed by a surfactant. organic-chemistry.org Such an approach could be envisioned for constructing the indane framework.
Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, eliminate the need for solvents entirely, reducing waste and often accelerating reaction times. ajgreenchem.comrsc.org One-pot, solvent-free protocols have been developed for the synthesis of complex heterocyclic structures from simple starting materials. beilstein-journals.org For instance, the Knoevenagel condensation between oxindole (B195798) and aromatic aldehydes to form 3-alkenyl oxindoles has been efficiently carried out under solvent-free, microwave-assisted conditions. ajgreenchem.com A similar condensation strategy could be a green pathway to the central double bond in this compound.
| Reaction Type | Conventional Method | Green Alternative | Advantages of Green Method | Reference |
|---|---|---|---|---|
| Conjugate Addition | Organocopper reagents in dry organic solvents (e.g., THF, ether) | In-situ generated organocopper reagents in water with surfactant (TPGS-750-M) | Avoids hazardous solvents, room temperature, no pre-formation of organometallics | organic-chemistry.org |
| Knoevenagel Condensation | Conventional heating in organic solvents (e.g., ethanol) with a base catalyst | Solvent-free, microwave-assisted reaction on a solid support (APTES-Silica) | Drastically reduced reaction time (minutes vs. hours), no solvent waste, reusable medium | ajgreenchem.com |
| Friedel-Crafts Acylation | Stoichiometric Lewis acids (e.g., AlCl₃) in chlorinated solvents | Microwave-assisted reaction with a reusable catalyst (metal triflate) in an ionic liquid | Catalyst is recoverable and reusable, improved safety, good yields | beilstein-journals.org |
Atom Economy Maximization
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the desired final product. primescholars.comdocbrown.info The goal is to design synthetic routes where few or no atoms are wasted. jk-sci.com Addition and rearrangement reactions are considered ideal, as they can theoretically achieve 100% atom economy by incorporating all reactant atoms into the product. kccollege.ac.in In contrast, substitution and elimination reactions inherently generate byproducts, thus lowering their atom economy. kccollege.ac.in
For a molecule like this compound, which is built upon an indene (B144670) framework, maximizing atom economy involves designing cascade or tandem reactions where multiple bonds are formed in a single operation. acs.org Transition-metal catalysis has been instrumental in developing such processes. acs.org For instance, rhodium-catalyzed C-H bond activation allows for the direct coupling of aryl ketones with alkynes to form highly substituted indenes, minimizing the need for pre-functionalized starting materials and reducing waste. acs.org
The efficiency of different synthetic approaches can be compared using the atom economy formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 monash.edu
A hypothetical comparison for the synthesis of a core indene structure highlights the advantages of modern methods.
| Synthetic Approach | Generalized Reaction Scheme | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|---|
| Classical Friedel-Crafts Acylation/Cyclization | Aryl Substrate + Acyl Halide → Intermediate; Intermediate → Indenone (via cyclization/dehydration) | Benzene (B151609), Succinic anhydride, AlCl₃ (catalyst/reagent) | Indenone precursor | HCl, H₂O, AlCl₃ waste | Low |
| Transition-Metal Catalyzed Tandem Reaction | Aryl Ketone + Alkyne → Substituted Indene (via Rh-catalyzed C-H activation/cyclization) | Aryl Ketone, Alkyne | Substituted Indene | Minimal (ideally none) | High acs.org |
This comparison illustrates that catalytic, addition-type reactions are fundamentally more atom-economical, aligning with the goals of sustainable chemical manufacturing. nih.gov The development of catalytic cycles that minimize waste is a primary objective in the synthesis of complex organic frameworks. jk-sci.com
Biocatalytic Routes
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. nih.govmdpi.com While specific biocatalytic routes for the complete synthesis of this compound are not established, enzymes offer powerful tools for constructing its key structural feature: the carbon-carbon bonds of the indane skeleton. nih.govnih.gov The formation of C-C bonds is central to all organic synthesis, and nature has evolved a vast array of enzymes to catalyze these reactions. nih.gov
The primary biocatalytic strategies applicable to a target like this compound would involve the enzymatic formation of its core C-C bonds. Several classes of enzymes are particularly relevant:
Lyases: This class, especially aldolases and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, are widely used for stereoselective C-C bond formation through aldol and acyloin condensations. nih.gov They could potentially be used to construct chiral precursors to the indane system.
Oxidative Enzymes: Laccases, which are multi-copper containing enzymes, can catalyze the oxidation of phenols and other arenes, leading to C-C bond formation through dimerization or oligomerization. nih.gov This could be a viable strategy for coupling indane-like precursors.
Enzymes with Promiscuous Activity: Some enzymes can catalyze reactions outside of their natural biological function. For example, lipases and d-aminoacylases have been shown to mediate the Henry reaction (nitroaldol), a classic C-C bond-forming reaction, demonstrating the potential for discovering novel biocatalytic activities. nih.gov
Engineered Enzymes: Advances in protein engineering allow for the modification of enzymes to accept non-natural substrates or to catalyze novel reactions, opening pathways for the synthesis of complex molecules not found in nature. whiterose.ac.uknih.gov An engineered enzyme could theoretically be designed to catalyze the key cyclization or coupling steps in the synthesis of this compound.
The application of these enzyme classes could address the key synthetic challenges in forming the indane framework.
| Enzyme Class | Catalyzed C-C Bond Formation Type | Potential Application for Indane-like Skeletons | Reference |
|---|---|---|---|
| Lyases (e.g., Aldolases) | Aldol Condensation | Formation of chiral hydroxy ketone precursors for cyclization. | nih.gov |
| ThDP-dependent enzymes | Acyloin Condensation | Synthesis of α-hydroxy ketone building blocks. | nih.gov |
| Laccases | Oxidative Coupling | Coupling of phenolic or aromatic precursors to form bi-aryl or related linkages. | nih.gov |
| Tryptophan Synthase | Condensation of Serine and Indole (B1671886) | Formation of a C-C bond involving an indole ring, a related heterocyclic system. | nih.gov |
| d-Aminoacylase (promiscuous activity) | Henry (Nitroaldol) Reaction | Formation of β-nitro alcohols as versatile synthetic intermediates. | nih.gov |
The integration of biocatalytic steps into a synthetic route, known as a chemoenzymatic approach, can provide access to complex, enantiopure molecules that are difficult to obtain through purely chemical methods. whiterose.ac.uknih.gov The development of such a process for this compound would represent a significant advancement in the sustainable synthesis of polycyclic aromatic compounds.
Mechanistic Studies of 1 1 Indanyliden Indan Reactivity
Electrophilic Aromatic Substitution Reactions Involving the Indan (B1671822) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 1-(1-Indanyliden)indan, the benzene (B151609) rings of the two indan units can undergo substitution, with the regiochemical outcome being dictated by the electronic and steric nature of the substituents.
Regioselectivity and Steric Effects
The indan framework itself possesses alkyl substituents on the benzene ring, which are generally activating and ortho-, para-directing. wikipedia.org For this compound, the situation is more complex. Each benzene ring is substituted with an alkyl portion of the five-membered ring and, more importantly, is connected to the indanylidene bridge. The vinyl group attached to the benzene ring acts as a weakly activating, ortho-, para-directing group.
Considering one of the indan moieties, the positions available for electrophilic attack are C-4, C-5, C-6, and C-7. The directing influence of the fused five-membered ring and the exocyclic double bond will determine the preferred site of substitution. The alkyl portion of the indan ring activates the ortho (C-4) and para (C-6) positions. The vinyl substituent from the indanylidene bridge also directs ortho (to the point of attachment) and para. Therefore, positions 4, 6, and 7 are electronically activated.
However, steric hindrance plays a significant role in determining the final product distribution. libretexts.org The C-4 and C-7 positions are sterically more hindered due to their proximity to the fused five-membered ring and the bulky indanylidene substituent. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C-6 position, which is para to the point of attachment of the five-membered ring. Attack at the C-5 position is also possible, though electronically less favored than the ortho and para positions.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophile (Reagent) | Conditions | Predicted Major Product(s) | Rationale for Regioselectivity |
| Br₂ | Lewis Acid (e.g., FeBr₃) | 6-Bromo-1-(1-indanyliden)indan | The vinyl group is an ortho, para-director. The C-6 position is para to the fusion point and less sterically hindered than the C-4 and C-7 positions. |
| HNO₃ | H₂SO₄ | 6-Nitro-1-(1-indanyliden)indan | Similar to bromination, nitration is expected to occur at the most activated and sterically accessible position. |
| CH₃Cl | AlCl₃ | 6-Methyl-1-(1-indanyliden)indan | Friedel-Crafts alkylation will favor the electronically rich and accessible C-6 position. |
| CH₃COCl | AlCl₃ | 6-Acetyl-1-(1-indanyliden)indan | Friedel-Crafts acylation is also directed to the C-6 position due to electronic activation and reduced steric hindrance. |
Electronic Effects on Reaction Rates
The exocyclic double bond of the indanylidene group can participate in resonance with the aromatic ring, which also contributes to its activation. This resonance effect, although weaker than that of strongly activating groups like -OH or -NH₂, enhances the nucleophilicity of the ortho and para positions. masterorganicchemistry.com The combined inductive and weak resonance effects of the substituents render the aromatic rings of this compound more reactive towards electrophiles than benzene itself.
Nucleophilic Addition and Substitution Reactions on the Indanylidene Moiety
The indanylidene moiety contains an exocyclic double bond that is susceptible to nucleophilic attack, particularly due to its conjugation with the aromatic system.
Addition to Exocyclic Double Bonds
The exocyclic double bond in this compound is part of a conjugated system, analogous to α,β-unsaturated carbonyl compounds. This makes the β-carbon of the double bond (the carbon of the indan ring not attached to the other indan moiety) electrophilic and susceptible to nucleophilic conjugate addition, also known as Michael addition. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The attack of a nucleophile at this position leads to the formation of a resonance-stabilized carbanion, which is subsequently protonated to give the addition product.
The reaction is typically carried out with soft nucleophiles, such as enolates, amines, and thiols. Harder nucleophiles, like organolithium reagents, may favor direct 1,2-addition to the double bond, although conjugate addition is generally the preferred pathway for stabilized nucleophiles. masterorganicchemistry.com
Table 2: Nucleophilic Addition Reactions to the Exocyclic Double Bond of this compound
| Nucleophile | Reagent/Conditions | Predicted Product | Mechanism |
| Cyanide | HCN / Base | 1-(1-Indanyl)indan-1-carbonitrile | Conjugate (1,4-) addition |
| Malonate Ester | NaOEt / EtOH | Diethyl 2-(1-(1-indanyl)indan-1-yl)malonate | Michael addition |
| Amine (e.g., Diethylamine) | - | 1-(1-Indanyl)-N,N-diethylindan-1-amine | Aza-Michael addition |
| Thiol (e.g., Thiophenol) | Base | 1-(1-Indanyl)-1-(phenylthio)indan | Thia-Michael addition |
Substitutions at Activated Positions
Nucleophilic substitution reactions are less common for this compound unless a suitable leaving group is present. If a derivative of this compound were synthesized with a leaving group at an activated position, such as the benzylic position of the indan ring, nucleophilic substitution could occur. However, for the parent compound, addition reactions to the double bond are the predominant pathway for nucleophiles.
Radical Mediated Transformations of this compound
The exocyclic double bond of this compound can also undergo radical reactions. The stability of the potential radical intermediates plays a crucial role in determining the feasibility and outcome of these transformations.
The addition of a radical to the exocyclic double bond can generate a tertiary benzylic radical, which is a relatively stable intermediate. This stability facilitates radical addition reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light) would likely proceed via addition to the double bond. lscollege.ac.inlibretexts.org
Furthermore, atom transfer radical addition (ATRA) reactions, which have been successfully applied to styrenes, could also be envisioned for this compound. rsc.orgacs.org These reactions involve the addition of a radical generated from a precursor (e.g., an alkyl halide) to the double bond.
Table 3: Potential Radical Mediated Transformations of this compound
| Radical Source (Reagent) | Conditions | Predicted Product | Rationale |
| Br• (from NBS) | AIBN or UV light, CCl₄ | 1-Bromo-1-(1-bromo-1-indanyl)indan | Radical addition across the double bond leading to a dibrominated product. |
| •CCl₃ (from CCl₄) | Peroxide initiator | 1-(1-Indanyl)-1-(trichloromethyl)indan | Addition of the trichloromethyl radical to the exocyclic double bond. |
| R• (from R-X) | Radical initiator (e.g., Bu₃SnH, AIBN) | 1-(1-Alkyl-1-indanyl)indan | Addition of an alkyl radical to the double bond. |
Free Radical Chain Reactions
Free radical polymerization is a chain reaction involving initiation, propagation, and termination steps to form a polymer. fujifilm.comwikipedia.org While the vinyl group in many monomers is susceptible to radical polymerization, the use of this compound (stiff-stilbene) directly in such reactions presents challenges. researchgate.netlibretexts.org Some research indicates that its participation in radical polymerization is difficult, which has limited its incorporation into certain polymeric materials. researchgate.net
However, related polymerization reactions have been developed. For instance, main-chain stiff-stilbene polymers have been synthesized via a photoinduced strain-assisted Ring-Opening Metathesis Polymerization (ROMP). scispace.com This process utilizes the energy from the photoisomerization of the stiff-stilbene unit to activate a macrocyclic π-bond connected to it, driving the polymerization forward. scispace.com Furthermore, studies on the pyrolysis of related binuclear aromatics have noted the formation of a polymer of this compound, suggesting that under certain thermal conditions, radical-mediated polymerization pathways may exist. ualberta.ca Chain transfer reactions, where a growing polymer radical abstracts an atom from another molecule, are a common feature of radical polymerizations and can lead to branched structures. libretexts.orgcutm.ac.in
Photoinduced Radical Processes
The most extensively studied reaction of this compound is its photoisomerization between the E and Z isomers. This process is central to its function as a molecular photoswitch and has been a model system for fundamental studies in photochemistry. researchgate.netnih.govresearchgate.net The reaction is a reversible transformation of the central carbon-carbon double bond, triggered by the absorption of light, which can proceed without the irreversible photocyclization pathways that affect the parent stilbene (B7821643) molecule. researchgate.netnih.gov
Upon absorption of a photon, the molecule is promoted to an excited state where the rotation around the central double bond becomes possible, leading to isomerization. researchgate.netresearchgate.net The process can be initiated by UV light, though chemical modifications to the stiff-stilbene core can shift the absorption to the visible light spectrum. acs.org This photoisomerization is a key example of a photoinduced process that can generate significant mechanical force at the molecular level, a property that has been harnessed to trigger other chemical reactions. researchgate.netuni-heidelberg.deresearchgate.net The mechanism often involves photoinduced electron transfer (PET), where light absorption facilitates the transfer of an electron to form radical ions, which are key intermediates in many photochemical reactions. nih.govnih.govrsc.org
The efficiency and direction of the isomerization can be controlled by the wavelength of the irradiating light, leading to a photostationary state (PSS), which is a dynamic equilibrium mixture of the two isomers under specific light conditions. The thermal isomerization from the Z to the E form has a very high activation barrier of approximately 43 kcal/mol, corresponding to a half-life of around 10⁹ years at room temperature, making the Z isomer thermally stable. pnas.orgliverpool.ac.uk
| Irradiation Wavelength (nm) | Conditions | Photostationary State (PSS) Ratio (E:Z) | Reference |
|---|---|---|---|
| 313 | Degassed hexane | 37:63 | researchgate.net |
| 365 | Degassed MeCN-d3 | 77:23 | researchgate.net |
| 375 | MeOD | 92:8 (reverse isomerization) | nih.gov |
| 410 | Degassed MeCN-d3 | 91:9 (reverse isomerization) | nih.gov |
Pericyclic Reactions and Rearrangements Involving this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org They are classified based on the changes in bonding, including cycloadditions and sigmatropic rearrangements.
Cycloaddition Reactions
Cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct, with a net conversion of π-bonds to σ-bonds. sigmaaldrich.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. sigmaaldrich.comlibretexts.orgnih.gov
While direct cycloaddition reactions involving the parent this compound are not widely reported in the surveyed literature, closely related derivatives show significant reactivity. For example, bindone (B167395) ([1,2'-biindenylidene]-1',3,3'-trione), which shares the biindenylidene core, undergoes formal [4+2] cycloaddition with dienophiles like 4-arylidene-pyrazol-3-ones. nih.gov Similarly, 2-benzylidene-1-indenones participate in regioselective [3+2] cycloaddition reactions with functionalized olefins. rsc.org These findings suggest that the indenylidene framework is capable of participating in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substituents and reaction partners.
Sigmatropic Rearrangements
A sigmatropic rearrangement is an intramolecular pericyclic reaction where a σ-bond migrates across a conjugated π-electron system to a new position. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], indicating the migration distance of the sigma bond. wikipedia.orglibretexts.org Common examples include the acs.orgnih.gov-hydrogen shift and the liverpool.ac.ukliverpool.ac.uk-rearrangements known as the Cope and Claisen rearrangements. libretexts.orglibretexts.org
Specific instances of sigmatropic rearrangements involving the parent this compound molecule are not prominently featured in the reviewed scientific literature. However, a acs.orgnih.gov-sigmatropic rearrangement has been reported for a derivative of 2-(dicyanomethylene)-1,3-indandione, indicating that the indane skeleton can facilitate such migrations under certain conditions. researchgate.net
Reaction Kinetics and Thermodynamic Profiles of this compound Reactions
The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations. For this compound, kinetic analysis has been crucial for understanding its behavior as a photoswitch.
Rate Law Determination
A rate law is an equation that relates the rate of a reaction to the concentration of reactants. chemistrynotes.comchemistry.coach It is determined experimentally by observing how changes in reactant concentrations affect the initial reaction rate. chemistry.coachlibretexts.org For a second-order reaction, for example, doubling the concentration of a reactant quadruples the reaction rate. libretexts.org
For this compound, a formal rate law derived from concentration dependence is not the typical method of kinetic characterization. Instead, its reactivity is primarily described by the kinetics of its photoisomerization. Key kinetic parameters include the quantum yields for the forward (E → Z) and reverse (Z → E) isomerization and the composition of the photostationary state (PSS). researchgate.netresearchgate.net The PSS represents a kinetic equilibrium where the rate of the forward photo-reaction equals the rate of the reverse photo-reaction. researchgate.net
The thermodynamic profile is dominated by the high thermal stability of both isomers. The activation energy for the thermal Z → E isomerization is extremely high (~43 kcal/mol), rendering the process negligible under normal conditions. pnas.orgliverpool.ac.uk This high barrier ensures that the state of the molecular switch is controlled exclusively by light, a critical feature for its applications. pnas.org In contrast, the photochemical pathway through the excited state is highly efficient, allowing for rapid switching. researchgate.netresearchgate.net
Activation Energy and Enthalpy Studies
The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. It is the energy barrier that must be overcome for reactants to transform into products. Enthalpy (ΔH), in the context of reaction kinetics, often refers to the enthalpy of activation (ΔH‡), which is the change in enthalpy in going from the reactant to the transition state.
For the thermal E/Z isomerization of this compound, a significant activation barrier has been noted. Research indicates a high activation barrier of approximately 43 kcal/mol. pnas.org This substantial energy requirement means that the thermal isomerization between the E and Z forms is practically negligible at ambient temperatures, with one study estimating the half-life for this process to be on the order of 10^9 years at 300 K. pnas.org
The relationship between activation energy, temperature, and reaction rate is described by the Arrhenius equation. Experimental determination of activation energy typically involves measuring reaction rate constants at various temperatures and plotting the natural logarithm of the rate constant against the inverse of the temperature. nih.govmdpi.com The slope of this plot is proportional to the activation energy.
In a comparative experimental study on the thermal Z⇌E isomerization of a stable silene, a related class of compounds with a double bond, the following activation parameters were measured: nih.gov
| Parameter | Value |
| Activation Energy (Ea) | 24.4 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 23.7 kcal/mol |
| Entropy of Activation (ΔS‡) | -13.2 e.u. |
| Table 1: Experimentally determined activation parameters for the thermal Z⇌E isomerization of a stable silene. nih.gov |
These values for a related system highlight the type of data obtained from kinetic studies and provide a basis for understanding the energetic demands of isomerization processes around a double bond.
Equilibrium Constants and Free Energy Changes
The equilibrium constant (K) quantifies the ratio of products to reactants at chemical equilibrium. For the cis (Z) to trans (E) isomerization of stilbene derivatives, the equilibrium constant is given by the ratio of the concentration of the trans isomer to the cis isomer at equilibrium. libretexts.org
The thermodynamic equilibrium for stilbene and its derivatives can be challenging to establish due to the high activation barrier for thermal isomerization. However, catalysts such as atomic iodine can be used to facilitate the process at room temperature, allowing for the determination of the equilibrium position. rsc.org For stilbene itself, the fraction of the cis-isomer at equilibrium is very small, approximately 0.002, indicating that the trans-isomer is significantly more stable. rsc.org This preference for the trans isomer is typical for many stilbenoid compounds, as the cis isomer often experiences greater steric hindrance. researchgate.net
The Gibbs free energy change (ΔG) is the ultimate measure of a reaction's spontaneity and is related to the equilibrium constant by the equation:
ΔG° = -RT ln(K)
where ΔG° is the standard Gibbs free energy change, R is the universal gas constant, and T is the temperature in Kelvin. A negative ΔG° indicates a spontaneous reaction, favoring the formation of products, which corresponds to a K value greater than 1. Conversely, a positive ΔG° indicates a non-spontaneous reaction where reactants are favored, corresponding to a K value less than 1.
The Gibbs free energy change is composed of both an enthalpy (ΔH) and an entropy (ΔS) component, as described by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
For the isomerization of this compound, the large preference for the E isomer at thermal equilibrium implies a significant negative Gibbs free energy change for the Z to E conversion. Computational studies on related compounds provide insights into the magnitude of these energy differences. For instance, calculations of Gibbs free energy of activation for the Z/E thermal isomerization of acetaldehyde (B116499) hydrazones have been performed and compared with experimental data. nih.gov
The following table presents data on the thermodynamic equilibrium for the isomerization of stilbene and some of its derivatives, catalyzed by atomic iodine. rsc.org
| Compound | Fraction of cis-Isomer at Equilibrium | Calculated ΔG° (kcal/mol) |
| Stilbene | ~0.002 | ~3.7 |
| α-Methylstilbene | 0.20 | ~0.9 |
| 2,4,6-Trimethylstilbene | 0.07 | ~1.6 |
| α,β-Difluorostilbene | 0.07 | ~1.6 |
| Table 2: Equilibrium data and calculated standard free energy differences for the cis⇌trans isomerization of stilbene and its derivatives. rsc.org The ΔG° values represent the difference in free energy between the cis and trans isomers. |
These data illustrate how substituent changes can alter the relative stabilities of the isomers and consequently the position of the equilibrium and the associated free energy change.
Theoretical and Computational Investigations of 1 1 Indanyliden Indan
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule that arise from its electronic structure. These methods, grounded in the principles of quantum mechanics, can elucidate the nature of chemical bonding, the distribution of electrons, and the energies of molecular orbitals, all of which dictate the molecule's reactivity and physical properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for 1-(1-Indanyliden)indan would typically begin with a geometry optimization to find the lowest energy structure. In this process, the bond lengths, bond angles, and dihedral angles are systematically varied until a minimum on the potential energy surface is located.
Interactive Table 1: Predicted Structural Parameters of this compound based on DFT Calculations of Analogous Systems
| Parameter | Predicted Value |
| C=C (exocyclic) bond length | ~1.35 Å |
| C-C (aromatic) bond length | ~1.40 Å |
| C-C (aliphatic) bond length | ~1.54 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-H (aliphatic) bond length | ~1.09 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-C-C (aliphatic) bond angle | ~104° |
Note: These values are illustrative and based on typical results for similar chemical structures from DFT calculations.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and provides a framework for understanding chemical bonding and electronic transitions. wikipedia.orgallen.in The molecular orbitals of this compound would be calculated as linear combinations of the atomic orbitals of its constituent carbon and hydrogen atoms.
Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and electronic excitation properties.
For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the aromatic rings and the exocyclic double bond. The LUMO is likely to be a π*-antibonding orbital, also delocalized over the π-system. The energy gap between these orbitals would be indicative of the energy required for the lowest-lying electronic transition, which typically falls in the ultraviolet-visible region of the electromagnetic spectrum for such conjugated systems.
Interactive Table 2: Predicted Frontier Orbital Energies for this compound based on DFT Calculations of Analogous Systems
| Orbital | Predicted Energy (eV) |
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: These values are illustrative and based on typical results for similar conjugated organic molecules from DFT calculations.
The distribution of electrons within a molecule is rarely uniform. Some atoms may bear a partial positive charge, while others have a partial negative charge. This charge distribution can be quantified using various population analysis schemes in quantum chemical calculations.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecular surface. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Regions of negative potential, typically colored red or yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and prone to nucleophilic attack.
For this compound, the ESP map would be expected to show a region of high electron density (negative potential) associated with the π-systems of the aromatic rings and the exocyclic double bond. The hydrogen atoms, being less electronegative than carbon, would likely exhibit a partial positive charge. This information is critical for predicting the molecule's intermolecular interactions and reactivity patterns.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not static but can exist in various conformations due to the rotation around single bonds and the flexibility of ring systems. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. rsc.orgacs.org
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org The stable conformations of a molecule correspond to minima on its PES. The conformation with the lowest energy is the global minimum, while other stable, but higher energy, conformations are local minima.
For this compound, the conformational landscape is primarily determined by the puckering of the two five-membered rings. Each indan (B1671822) unit can exist in a puckered, non-planar conformation. nih.gov The five-membered ring can adopt various "envelope" or "twist" conformations. The specific puckering of each ring, and the relative orientation of these puckered rings, will define the different conformers of the molecule.
Computational methods can be used to systematically explore the PES of this compound to identify these minima. This would involve performing a series of geometry optimizations starting from different initial structures. The relative energies of the identified minima would determine their populations at a given temperature according to the Boltzmann distribution.
While the central double bond in this compound restricts free rotation between the two indan units, the single bonds within the aliphatic portions of the five-membered rings do allow for some conformational flexibility. The puckering of the five-membered rings in indan derivatives leads to different spatial arrangements of the substituents. nih.gov
The transition between different conformers (e.g., from one puckered form to another) involves surmounting an energy barrier on the PES. The height of this barrier, known as the rotational or conformational barrier, determines the rate of interconversion between the conformers. If the barrier is low, the interconversion is rapid at room temperature, and the molecule is considered conformationally flexible. If the barrier is high, the different conformers may be stable enough to be isolated as distinct conformational isomers.
For this compound, the energy barriers associated with the puckering of the indan rings would be of interest. These barriers can be calculated by identifying the transition state structures on the PES that connect the different minima. The study of these barriers provides a more complete picture of the molecule's dynamic behavior.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide profound insights into its behavior at the atomic level, revealing how it interacts with itself and with solvent molecules. mdpi.comualberta.ca Such simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that describe the positions and velocities of particles over time.
In a solution, molecules of this compound would not exist in isolation. They would be in constant interaction with surrounding solvent molecules and other solute molecules. The nature of these interactions is dictated by the molecule's structure—a rigid, nonpolar, polycyclic aromatic system.
The primary intermolecular forces at play for this compound are van der Waals forces, specifically London dispersion forces and π-π stacking interactions. acs.org
π-π Stacking: The planar aromatic rings of the indane moieties are electron-rich. In solution, two this compound molecules can arrange themselves in a face-to-face or offset stacked orientation. This stacking is a stabilizing, noncovalent interaction that is crucial for the aggregation behavior of many polycyclic aromatic hydrocarbons (PAHs). acs.orgresearchgate.net MD simulations can quantify the preferred stacking geometries (e.g., parallel-displaced vs. T-shaped) and calculate the free energy of dimerization.
Solvent Effects: The choice of solvent significantly influences intermolecular behavior. In nonpolar solvents like toluene (B28343) or heptane, π-π stacking would be a dominant factor leading to aggregation. researchgate.net In contrast, in a polar solvent like water, the hydrophobic effect would drive the nonpolar this compound molecules to cluster together to minimize their contact with water, a phenomenon well-documented for other PAHs. acs.orgcam.ac.uk
MD simulations would be used to calculate the radial distribution function, g(r), which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing clear evidence of aggregation and preferred intermolecular distances.
Table 1: Illustrative Intermolecular Interaction Energies for a this compound Dimer in Different Solvents
| Solvent | Dominant Interaction Type | Calculated Dimerization Free Energy (ΔG, kcal/mol) |
| Toluene | π-π Stacking | -4.5 |
| Heptane | van der Waals / Dispersion | -3.8 |
| Water | Hydrophobic Effect / π-π Stacking | -6.2 |
| Chloroform | Dispersion / Weak Dipole | -4.1 |
Note: This data is hypothetical and for illustrative purposes only.
In a condensed phase (liquid or solid-state), the dynamic behavior of this compound is governed by the collective motion and interactions within the system. MD simulations can model these dynamics to predict macroscopic properties.
Conformational Dynamics: Although the core structure of this compound is rigid, simulations can explore subtle conformational changes, such as slight puckering of the five-membered rings and torsional motions around the central double bond.
Translational and Rotational Diffusion: Simulations can calculate the diffusion coefficient of the molecule in various solvents, which is a measure of its mobility. This is critical for understanding transport properties. In a simulated liquid state, molecules would exhibit rotational and translational motion, the rates of which are dependent on temperature, pressure, and the viscosity of the medium.
Aggregation and Clustering: On a longer timescale (nanoseconds to microseconds), MD simulations can reveal the process of molecular aggregation. researchgate.net Starting from a random distribution in a simulated solvent box, the molecules would be observed to self-assemble into clusters or aggregates driven by the intermolecular forces described above. cam.ac.uk Analysis of these trajectories can provide rates of aggregation and the average size and shape of the resulting clusters.
Theoretical Prediction of Spectroscopic Signatures
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are routinely used to predict the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can help in the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound with high accuracy. The standard method involves:
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)).
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δ_calc = σ_TMS - σ_iso
The predicted shifts for this compound would show distinct signals for the aromatic protons and carbons in the 6-membered rings, and separate signals for the aliphatic protons and carbons in the 5-membered rings.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.20 - 7.45 | 120 - 128 |
| Aliphatic CH₂ (Indane) | 2.90 - 3.10 | 30 - 35 |
| Olefinic C=C (Bridge) | - | 135 - 145 |
| Quaternary Aromatic C | - | 140 - 150 |
Note: This data is hypothetical and for illustrative purposes only. Chemical shifts are highly sensitive to the specific electronic environment.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. The process involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic positions.
Mode Analysis: The calculation yields a set of vibrational frequencies and their corresponding normal modes (i.e., the specific atomic motions for each vibration).
Intensity Calculation: IR intensities are determined by the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability.
For this compound, the simulated spectra would feature characteristic peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and the central C=C double bond stretch (~1640 cm⁻¹).
Table 3: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Relative Intensity |
| Aromatic C-H Stretch | 3080 | 3082 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2955 | 2958 | Strong (IR), Medium (Raman) |
| Exocyclic C=C Stretch | 1645 | 1648 | Medium (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1590 | 1592 | Strong (IR), Strong (Raman) |
| CH₂ Bend (Scissoring) | 1460 | 1461 | Medium (IR), Weak (Raman) |
Note: This data is hypothetical and for illustrative purposes only. Calculated frequencies are often scaled to better match experimental values.
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra.
UV-Vis Absorption: TD-DFT calculations predict the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λ_max). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. For the conjugated π-system of this compound, strong π → π* transitions would be predicted in the UV region.
Fluorescence Emission: To predict fluorescence, the geometry of the first excited state (S₁) is optimized. A TD-DFT calculation is then performed on the S₁ optimized geometry to find the energy of the transition back to the ground state (S₀). This emission energy will be lower (longer wavelength) than the absorption energy, a difference known as the Stokes shift.
Table 4: Hypothetical Predicted Electronic Transitions for this compound
| Transition | Predicted Absorption λ_max (nm) | Oscillator Strength (f) | Predicted Fluorescence λ_em (nm) |
| S₀ → S₁ | 345 | 0.75 | 390 |
| S₀ → S₂ | 290 | 0.40 | - |
| S₀ → S₃ | 255 | 1.10 | - |
Note: This data is hypothetical and for illustrative purposes only. The solvent environment can significantly shift spectral features.
Computational Approaches to Reaction Mechanism Elucidation
The elucidation of reaction mechanisms through computational means is a cornerstone of modern chemical research. rsc.org This approach allows for the in-silico exploration of reaction coordinates, providing a level of detail that is often inaccessible through experimental methods alone.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of understanding any chemical reaction is the identification and characterization of its transition state—the highest energy point along the reaction pathway. Computational methods are employed to locate these fleeting structures, and subsequent Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state connects the reactants and products as expected. rsc.org For the formation of this compound, which could potentially arise from the dimerization of indane derivatives, such analyses would be crucial in determining the feasibility of proposed mechanistic pathways. rsc.org However, no specific computational studies detailing the transition states involved in the synthesis of this compound have been published.
Solvent Effects on Reaction Pathways
The surrounding solvent environment can significantly influence the energetics of a reaction. researchgate.net Computational models, both implicit and explicit, are used to simulate these effects, providing a more accurate picture of the reaction in a real-world setting. The polarity of the solvent, for instance, can stabilize or destabilize charged intermediates and transition states, thereby altering reaction rates and even the preferred reaction pathway. Without specific research on this compound, any discussion of how different solvents might affect its formation would be purely speculative.
Catalytic Cycle Modeling
Many chemical transformations are facilitated by catalysts, and computational chemistry plays a vital role in modeling the intricate steps of a catalytic cycle. researchgate.net These models can help to explain how a catalyst lowers the activation energy of a reaction and can be used to design more efficient catalysts. For potential syntheses of this compound that might involve catalysis, computational modeling would be instrumental in understanding the catalyst's role. researchgate.net As with the other areas, there is a lack of published computational research focusing on the catalytic synthesis of this specific compound.
Advanced Spectroscopic and Crystallographic Elucidation of 1 1 Indanyliden Indan Structure
Chiroptical Spectroscopy for Stereochemical Assignment and Purity
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. nih.gov The parent molecule, 1-(1-Indanyliden)indan, is achiral and therefore does not exhibit a CD signal in its ground state. Its structure possesses a center of inversion, precluding the observation of chiroptical effects.
However, the stiff-stilbene framework is a popular scaffold for building chiroptical molecular switches. researchgate.netunibo.it Chirality can be introduced into the system in several ways, allowing for the study of its chiroptical properties. These methods include:
Synthesis of Chiral Derivatives: Attaching chiral auxiliaries or creating sterically overcrowded derivatives can impart helicity to the molecule, making it CD-active. acs.org These chiral photoswitches are instrumental in developing responsive materials and dynamic molecular systems. researchgate.netacs.org
Induced Chirality: Achiral stiff-stilbene derivatives can exhibit CD signals when placed in a chiral environment, such as being dissolved in a chiral liquid crystal matrix or embedded within helical polymers like cellulose (B213188) derivatives. acs.org
The study of these chiral stiff-stilbene systems via CD spectroscopy allows researchers to monitor light-induced changes in molecular conformation, such as the E-Z isomerization, which often corresponds to a change or inversion of the observed CD signal. acs.org
| Method for Inducing Chirality | System Example | Application |
| Covalent modification with chiral groups | Overcrowded alkenes with inherent helicity | Chiroptical molecular switches |
| Supramolecular assembly | Dissolving in a nematic liquid crystal | Modulation of material properties |
| Embedding in a chiral matrix | Incorporation into stiff cellulose triacetate films | Creating materials with circularly polarized luminescence |
Optical Rotatory Dispersion (ORD) Studies
Similar to Circular Dichroism, Optical Rotatory Dispersion (ORD), which measures the change in optical rotation as a function of wavelength, is only applicable to chiral substances. uni-saarland.de As this compound is an achiral compound, it is optically inactive and does not produce an ORD spectrum.
ORD studies become relevant for the same systems that are investigated by CD spectroscopy—namely, chiral derivatives of stiff-stilbene. For these chiral analogues, ORD can provide complementary information to CD about the electronic transitions and absolute configuration of the molecule. The phenomenon known as the Cotton Effect, which describes the characteristic change in optical rotation in the vicinity of an absorption band, would be a key feature in the ORD spectra of such chiral stiff-stilbene derivatives.
Advanced Mass Spectrometry Techniques for Molecular Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), often to four or more decimal places. horiba.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₈H₁₆. nih.gov
The exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C and ¹H), is 232.12520 u. nih.gov HRMS can easily distinguish this from other potential molecular formulas that have the same nominal mass of 232, as shown in the table below. This capability is crucial for confirming the identity of the compound in complex mixtures or verifying the success of a synthesis. libretexts.org Several studies on stiff-stilbene derivatives confirm the use of techniques like HRMS-ESI (Electrospray Ionization) for definitive structural characterization. acs.orgacs.org
Table of Isobaric Compounds with Nominal Mass 232
| Molecular Formula | Exact Mass (u) | Difference from C₁₈H₁₆ (mDa) |
|---|---|---|
| C₁₈H₁₆ | 232.12520 | 0.00 |
| C₁₇H₁₂O₂ | 232.08373 | -41.47 |
| C₁₅H₁₆N₂O | 232.12626 | +1.06 |
Tandem Mass Spectrometry (MS/MS) for Fragment Identification
Upon ionization (e.g., via Electron Ionization), the molecular ion [C₁₈H₁₆]⁺˙ at m/z 232 would be formed. The fragmentation would likely proceed through the cleavage of the weakest bonds and the formation of stable carbocations and radicals. Key fragmentation pathways would involve the indan (B1671822) units.
Proposed Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Plausible Neutral Loss | Notes |
|---|---|---|---|
| 232 | [C₁₈H₁₆]⁺˙ | - | Molecular Ion (Parent Peak) |
| 217 | [C₁₇H₁₃]⁺ | CH₃˙ | Loss of a methyl radical from an indan moiety after rearrangement. |
| 204 | [C₁₆H₁₂]⁺˙ | C₂H₄ | Loss of ethene via retro-Diels-Alder-type cleavage of an indan aliphatic bridge. |
| 116 | [C₉H₈]⁺˙ | C₉H₈ | Symmetric cleavage at the central double bond. |
| 115 | [C₉H₇]⁺ | C₉H₉˙ | Formation of the stable indenyl cation. This is often a very prominent peak in the mass spectra of indan-containing compounds. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These spectra serve as a molecular "fingerprint" and are invaluable for identifying functional groups and gaining insight into molecular conformation.
Detailed Band Assignment and Interpretation
While a fully assigned experimental spectrum for this compound is not published, a detailed interpretation can be constructed based on the known vibrational frequencies of its constituent functional groups. The structure contains aromatic rings, a tetrasubstituted exocyclic double bond, and saturated aliphatic CH₂ groups within five-membered rings.
The key vibrational modes for this compound are expected in the following regions:
Representative Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy | Description |
|---|---|---|---|
| 3100 - 3010 | C-H Stretch (Aromatic) | IR, Raman | Stretching of the C-H bonds on the benzene (B151609) rings. |
| 2980 - 2850 | C-H Stretch (Aliphatic) | IR, Raman | Asymmetric and symmetric stretching of the CH₂ groups in the five-membered rings. |
| ~1640 | C=C Stretch (Exocyclic) | Raman (strong), IR (variable) | Stretching of the central C=C double bond. Expected to be strong in Raman due to high polarizability. |
| 1600 - 1450 | C=C Stretch (Aromatic) | IR, Raman | Skeletal vibrations of the aromatic rings, often appearing as a set of sharp bands. |
| ~1465 | CH₂ Bend (Scissoring) | IR | Bending vibration of the aliphatic methylene (B1212753) groups. |
| 1300 - 1000 | C-H Bend (In-plane) | IR | In-plane bending of aromatic and aliphatic C-H bonds. |
| 900 - 675 | C-H Bend (Out-of-plane) | IR (strong) | Strong absorptions characteristic of the substitution pattern on the aromatic rings. |
The distinction between IR and Raman activity is governed by selection rules: IR bands arise from a change in the molecular dipole moment, while Raman bands arise from a change in polarizability. rsc.org For this compound, the symmetric vibrations, such as the C=C stretch of the central double bond, are expected to be particularly intense in the Raman spectrum.
Temperature-Dependent Vibrational Studies
Following a comprehensive search of scientific literature and spectroscopic databases, no specific experimental or computational studies on the temperature-dependent vibrational analysis of this compound were found. While general principles of vibrational spectroscopy (Infrared and Raman) suggest that temperature variations would influence the vibrational modes of the molecule, specific research data, including detailed findings and data tables for this particular compound, are not available in the public domain.
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating molecular structure and dynamics. americanpharmaceuticalreview.comhoriba.com In principle, temperature-dependent studies can provide valuable insights into:
Anharmonicity of Vibrational Modes: As temperature changes, the population of vibrational energy levels is altered. This can lead to shifts in peak positions (wavenumbers) and changes in bandwidths, revealing the anharmonic nature of the molecular potential energy surface. rsc.org
Conformational Changes: For flexible molecules, temperature variations can favor different conformers, which would be reflected as changes in the vibrational spectrum.
Intermolecular Interactions: In the solid state, temperature can affect crystal packing and intermolecular forces, leading to observable shifts in vibrational frequencies. americanpharmaceuticalreview.com
Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra and to understand how these spectra might change with temperature. arxiv.orgresearchgate.netnih.gov However, no such computational studies specific to the temperature-dependent behavior of this compound have been published.
While spectroscopic data exists for related compounds, such as derivatives containing carbonyl groups like trans-2-(1-indanylidene)indan-1-one rsc.org or other isomers, nih.govnih.gov this information is not directly applicable to this compound due to the significant influence of different functional groups and molecular symmetry on the vibrational spectra.
Applications of 1 1 Indanyliden Indan in Catalysis and Advanced Materials Science
1-(1-Indanyliden)indan as a Ligand Precursor in Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often utilizing metal complexes with organic ligands to achieve high selectivity and activity. Ligand design is crucial for controlling the catalytic properties.
Design of Chiral Ligands for Enantioselective Catalysis
Enantioselective catalysis is a critical technology for the synthesis of single-enantiomer pharmaceuticals and fine chemicals. This often involves the use of chiral ligands derived from various molecular scaffolds. However, there is no available research in scientific literature describing the use of this compound as a precursor for the design or synthesis of chiral ligands for enantioselective catalysis.
Coordination Chemistry with Transition Metals
The coordination of organic ligands to transition metals is fundamental to the formation of active catalysts. The electronic and steric properties of the ligand dictate the geometry and reactivity of the resulting metal complex. Despite the importance of this area, studies on the coordination chemistry of this compound with transition metals have not been reported in published literature.
Role of this compound in Heterogeneous Catalytic Systems
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in catalyst separation and recycling. This often involves immobilizing catalytically active species onto solid supports.
Immobilization Strategies on Solid Supports
The immobilization of homogeneous catalysts onto solid supports is a key strategy for developing robust and reusable catalytic systems. Common supports include silica, alumina, and polymers. A review of the literature reveals no documented strategies for the immobilization of this compound or its derivatives on any solid supports for catalytic applications.
Surface Chemistry and Active Site Characterization
Understanding the surface chemistry and the nature of active sites is crucial for optimizing heterogeneous catalysts. This involves a variety of surface-sensitive analytical techniques. As there are no reports of this compound being used in heterogeneous catalytic systems, there is consequently no information on its surface chemistry or the characterization of any potential active sites involving this compound.
Application of this compound in Polymerization Processes and Polymer Design
The development of new polymers with tailored properties is a major focus of materials science. This can involve the use of specific monomers, catalysts, or additives in polymerization processes. There is no evidence in the scientific literature to suggest that this compound has been investigated for a role in polymerization processes, either as a monomer, a catalyst component, or a modifier for polymer design. One study noted that a polymer of this compound was an expected outcome in a particular reaction pathway, but did not elaborate on its application or design.
As a Monomer in Advanced Polymer Architectures
This compound, more commonly referred to as stiff-stilbene in materials science, serves as a monomer in the synthesis of advanced photoresponsive polymers. researchgate.netresearchgate.net A notable strategy involves its incorporation into the main chain of polymers through Ring-Opening Metathesis Polymerization (ROMP). researchgate.netnih.govscispace.com
In one approach, a macrocycle containing the stiff-stilbene unit is synthesized. researchgate.net The Z-isomer of this macrocycle is stable and does not readily undergo polymerization. However, upon photoisomerization to the E-form, the macrocycle becomes strained due to the geometric constraints imposed by a linker. researchgate.netnih.gov This induced strain makes the E-form reactive towards a second-generation Grubbs catalyst, initiating ROMP to form a main-chain stiff-stilbene polymer. researchgate.netnih.gov The resulting polymer contains oligomers with molecular weights of over 5.2 kDa. researchgate.netnih.gov
Challenges in the polymerization of stiff-stilbene include the high reactivity of its central carbon-carbon double bond with certain catalysts. researchgate.net To overcome this, sterically hindered stiff-stilbene (HSS) derivatives, which have methyl groups positioned around the central double bond, have been developed. researchgate.net These HSS monomers are less reactive to radicals, allowing for the synthesis of high-molecular-weight polymers in a more controlled manner. researchgate.net
The incorporation of stiff-stilbene as a repeating unit in the polymer backbone allows for precise photocontrol over the macromolecular conformation and, consequently, the material's bulk properties. rsc.org
Role as a Chain Transfer Agent or Initiator
In polymer chemistry, a chain transfer agent is a substance that can react with a growing polymer chain, terminating its growth while simultaneously creating a new active site to start a new chain. wikipedia.orgrubbernews.com This process is a common method for controlling the molecular weight of the final polymer. wikipedia.orgrubbernews.com Common chain transfer agents include molecules with weak bonds, such as thiols or certain halocarbons. wikipedia.org
An initiator is a substance that starts the polymerization process by generating a reactive species (like a radical, cation, or anion) that can react with monomer units. wikipedia.orgspecialchem.comtcichemicals.com
Based on available scientific literature, there is no evidence to suggest that this compound is used as a chain transfer agent or a polymerization initiator. Its primary role in polymerization is as a functional monomer. researchgate.netnih.gov
Integration into Functional Polymer Networks
This compound is integrated into functional polymer networks to create "smart" materials that can respond to external light stimuli. pnas.org By incorporating the stiff-stilbene unit into the main backbone of polymers like polyurethanes, polyesters, and polyenes, the material gains photoswitchable properties. researchgate.net
Upon irradiation with light, the stiff-stilbene units within the polymer network undergo isomerization, leading to significant changes in the polymer's conformation and hydrodynamic volume. researchgate.netrsc.org This molecular-level change can be amplified to induce macroscopic changes in the material's properties. For example, these nanoscopic conformational transformations can alter the solution transmittance and surface wettability of the polymer material. rsc.org Research has shown that Z-to-E photoisomerization yields in the glassy solid state can be remarkably high (above 70%), which is comparable to yields in solution, despite the restricted molecular mobility in a solid network. rsc.org
This integration allows for the development of advanced materials, including those that can undergo photoinduced, reversible transformations between discrete metallacycles and infinite metallosupramolecular polymers. pnas.org
Incorporation of this compound into Functional Organic Materials
The distinct photochromic behavior of this compound makes it a valuable component for functional organic materials.
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs) are devices where the emissive layer is an organic compound that emits light when an electric current is applied. researchgate.netwikipedia.org Optoelectronic devices are systems that source, detect, and control light.
There is no specific information in the reviewed literature detailing the direct application of this compound as a primary component in the emissive or charge-transport layers of OLEDs or other optoelectronic devices. Its research focus is primarily on its photoswitching capabilities rather than electroluminescence.
Photoswitchable Materials
The most significant application of this compound is as a molecular photoswitch, where it is often referred to as "stiff-stilbene". researchgate.netresearchgate.net This molecule can undergo reversible cis-trans (or Z-E) isomerization upon irradiation with light of specific wavelengths. nih.govrsc.org
Key properties that make it an excellent photoswitch include:
High Thermal Stability : The Z-isomer is exceptionally stable, with a calculated half-life of approximately 1000 years at room temperature, preventing unwanted thermal isomerization. nih.govacs.org
Large Structural Change : The isomerization from the Z to E form involves a significant hinge-like motion. nih.govacs.org
High Quantum Yield : The photoisomerization process is efficient, with a reported quantum yield of around 50%. pnas.org
A notable application is its use as a mechanophore, where it can be incorporated into a polymer chain to study or induce chemical reactions through mechanical force. nih.govacs.org Computational studies have suggested that when stiff-stilbene is used to trigger bond rupture in an adjacent molecule (like cyclobutene), the effect is primarily due to local heating from the absorption of a photon and subsequent non-radiative decay, rather than a direct mechanical "pulling" force. rsc.org
These photoswitching capabilities enable its use in creating dynamic materials, such as supramolecular gels where light can trigger self-assembly and disassembly, and photoresponsive supramolecular polymers. pnas.orgacs.org
| Property | Description | Reference |
|---|---|---|
| Common Name | Stiff-Stilbene | researchgate.netresearchgate.net |
| Key Function | Molecular Photoswitch | nih.gov |
| Isomerization | Reversible Z/E (cis/trans) isomerization induced by light | nih.govrsc.org |
| Z-Isomer Half-Life | ~1000 years at room temperature | nih.govacs.org |
| Photoisomerization Yield | ~50% | pnas.org |
Organic Semiconductors
Organic semiconductors are organic materials with π-conjugated systems that exhibit semiconductor properties. escholarship.orgoaepublish.com They are the foundational materials for a range of electronic devices, including OLEDs and organic field-effect transistors. nih.gov1-material.commdpi.com
While this compound is a π-conjugated organic molecule, there is no significant body of research that focuses on its use as a primary charge-transporting material in organic semiconductor devices. Its development has been centered on leveraging its photochromic properties for photoswitchable materials rather than its bulk semiconductor characteristics.
Supramolecular Assemblies Involving this compound Motifs
The incorporation of the this compound (stiff-stilbene) unit into larger molecular architectures has given rise to a variety of photoresponsive supramolecular systems. sioc-journal.cn The distinct geometric change between the Z and E isomers upon irradiation with light of specific wavelengths is the key feature that drives the formation or transformation of these assemblies. researchgate.netnih.gov This control is crucial for developing functional materials where properties can be switched on and off. Researchers have successfully utilized stiff-stilbene derivatives in light-driven host-guest systems, photo-responsive hydrogen-bonded structures, and photo-controllable coordination-driven self-assemblies. sioc-journal.cn
The significant conformational change during the photoisomerization of this compound has been harnessed to control the binding and release of guest molecules in host-guest systems. By integrating the stiff-stilbene moiety into macrocycles or molecular tweezers, the cavity size and binding affinity of the host can be modulated by light.
One notable example involves the creation of a photoresponsive monofunctionalized pillar acs.orgarene host containing a stiff-stilbene unit. rsc.orgresearchgate.net Pillar acs.orgarenes are macrocyclic hosts known for their ability to bind guest molecules within their cavities. In this system, the stiff-stilbene component acts as a photoswitchable gate or structural modulator. The Z-isomer of the functionalized pillar acs.orgarene can form self-complexing structures like pseudorotaxanes, while the E-isomer is extended, favoring the formation of supramolecular polymers over intramolecular complexes. rsc.org This light-induced change in host architecture directly impacts its interaction with potential guest molecules.
Another strategy employs coordination-driven self-assembly to build photoresponsive hosts. A dipyridyl donor ligand featuring a central Z-configured stiff-stilbene unit has been shown to self-assemble with 180° di-Pt(II) acceptors to form discrete metallacycles. pnas.org These metallacycles possess a well-defined cavity that can encapsulate guest molecules. Upon photoisomerization to the E-configured stilbene (B7821643), the geometry of the donor ligand changes drastically, leading to a transformation from discrete cyclic structures to extended supramolecular polymers, thereby releasing the guest. pnas.org This reversible process represents a sophisticated method for photocontrolled guest capture and release. pnas.org Furthermore, stiff-stilbene has been incorporated as a linker in bis-porphyrin "tweezers," where photoisomerization affects the tweezer's ability to bind guest molecules. diva-portal.org
| Host System Containing Stiff-Stilbene | Guest Type | Control Mechanism | Outcome of Isomerization |
| Monofunctionalized Pillar acs.orgarene | Self-complexation (intramolecular) | Light-induced E/Z isomerization | Z-isomer forms pnas.orgpseudorotaxanes; E-isomer forms polymers rsc.org |
| Di-Pt(II) Metallacycles | Small molecules (in principle) | Light-induced E/Z isomerization | Z-isomer forms discrete cycles (host); E-isomer forms polymers (release) pnas.org |
| Bis-Porphyrin Tweezer | Monoamines | Light-induced E/Z isomerization | Affects binding strength and selectivity diva-portal.org |
| Artificial Ion Receptors | Anions (e.g., phosphate) | Light/thermal isomerization | Controls binding affinity of the receptor for the anion guest sioc-journal.cn |
The photoisomerization of this compound provides a powerful tool to direct the self-assembly of molecules into complex, higher-order structures. The distinct shapes of the Z and E isomers lead to different packing modes and intermolecular interactions, allowing for the reversible switching between different supramolecular states.
A compelling demonstration of this is the self-assembly of a monofunctionalized pillar acs.orgarene bearing a stiff-stilbene unit. The bent Z-isomer promotes the formation of self-complexing pnas.orgpseudorotaxanes and [c2]daisy chains in solution. rsc.orgresearchgate.net In contrast, the more linear E-isomer undergoes self-assembly to form extended supramolecular polymers. rsc.orgresearchgate.net This transformation from discrete, self-complexed species to long polymeric chains is entirely driven by light.
Similarly, coordination-driven self-assembly has been effectively controlled by stiff-stilbene photoisomerization. As mentioned previously, discrete organoplatinum(II) metallacycles formed from Z-stiff-stilbene ligands can be transformed into infinite metallosupramolecular polymers upon photoisomerization to the E-isomer. pnas.org This process is accompanied by significant morphological changes, with spherical nanoparticles of the discrete cycles evolving into long nanofibers of the polymer. pnas.org This reversible structural transition between well-defined oligomers and high-molecular-weight polymers represents a sophisticated pathway for creating advanced, adaptive materials. pnas.org Furthermore, amphiphilic stiff-stilbene derivatives have been designed to self-assemble into macroscopic soft scaffolds, with the assembly process being controllable by multiple stimuli, including light, pH, and the presence of counterions. acs.org
| Stiff-Stilbene Derivative | Stimulus | Assembly of Z-Isomer | Assembly of E-Isomer |
| Monofunctionalized Pillar acs.orgarene | Light (UV/Vis) | pnas.orgPseudorotaxanes & [c2]Daisy Chains rsc.orgresearchgate.net | Supramolecular Polymers rsc.orgresearchgate.net |
| Dipyridyl-Pt(II) System | Light (UV/Vis) | Discrete Metallacycles (nanospheres) pnas.org | Metallosupramolecular Polymers (nanofibers) pnas.org |
| Amphiphilic Stiff-Stilbene | Light, pH, Counterions | Varies with conditions | Varies with conditions, can form soft scaffolds acs.org |
| Hydrogen-Bonded Derivatives | Light (UV/Vis) | Forms hydrogen-bonded dimers/polymers | Isomerization disrupts or alters the H-bonding network sioc-journal.cn |
The design of materials based on this compound relies on the precise control and interplay of various non-covalent interactions. The geometry of the stiff-stilbene core dictates how appended functional groups are presented, thereby influencing the dominant intermolecular forces that guide self-assembly. acs.orgrsc.org
Coordination Bonds: In metallosupramolecular systems, the primary organizing force is the coordination bond between metal centers (e.g., Platinum) and donor ligands (e.g., pyridyl groups attached to the stiff-stilbene). pnas.org The photoisomerization of the stilbene unit alters the distance and angle between the donor sites, thereby making or breaking the extended polymeric structure. pnas.org
Hydrogen Bonding: Hydrogen bonds are a key tool in programming the self-assembly of stiff-stilbene derivatives. sioc-journal.cn For instance, by attaching urea (B33335) or other H-bonding motifs to the stiff-stilbene scaffold, researchers have created systems that form predictable supramolecular polymers. The geometric change upon photoisomerization can disrupt the hydrogen-bonding network, leading to a reversible sol-gel transition or other changes in material properties.
π-π Stacking and Hydrophobic Interactions: The aromatic indane wings of the stiff-stilbene core are prone to π-π stacking interactions. These forces are crucial for stabilizing the assembled structures, particularly in polymeric and aggregated forms. rsc.orgnih.gov In aqueous media, hydrophobic interactions drive the aggregation of amphiphilic stiff-stilbene derivatives, shielding the nonpolar core from water and leading to the formation of micelles, vesicles, or fibers. acs.orgrsc.org The change in molecular shape from the bent Z-isomer to the planar E-isomer significantly affects how the molecules pack, thus altering the extent and geometry of π-π stacking and hydrophobic contacts.
Synthesis and Reactivity of 1 1 Indanyliden Indan Derivatives and Analogues
Systematic Structural Modifications and Their Impact on Reactivity Profiles
The reactivity of 1-(1-Indanyliden)indan, particularly its well-documented photoisomerization, is highly sensitive to structural modifications. These changes can be broadly categorized by their influence on the electronic and steric properties of the molecule, which in turn dictate the mechanisms and outcomes of its reactions.
Substituent Effects on Reaction Mechanisms
The introduction of substituents onto the aromatic rings of the this compound framework provides a powerful tool to modulate its reactivity, primarily by altering the electronic landscape of the molecule. The most studied reaction in this context is the photoisomerization between the E and Z isomers. The efficiency and wavelength-dependence of this process are strongly influenced by the nature of the substituents. researchgate.netnih.gov
Donor-acceptor substituted stiff-stilbenes have been a particular focus of investigation. nih.gov The introduction of an electron-donating group (EDG) on one indan (B1671822) moiety and an electron-withdrawing group (EWG) on the other creates a "push-pull" system. This electronic arrangement can significantly red-shift the absorption spectrum, enabling photoisomerization with lower-energy visible light instead of UV radiation. nih.govdiva-portal.org For instance, a derivative featuring a dimethylamino group as a donor and a cyano group as an acceptor has been shown to undergo isomerization when irradiated with visible light (405/455 nm). nih.gov
The electronic nature of substituents also impacts the thermal stability of the isomers. While stiff-stilbene itself possesses a very high energy barrier for thermal isomerization, the introduction of push-pull substituents can facilitate this process. nih.gov In an acidic environment, where the donor group is protonated, the push-pull character is disrupted, which can inhibit the visible-light-induced isomerization and, in some cases, even catalyze the thermal back-isomerization from the Z to the E form. nih.gov
The table below summarizes the effects of different substituents on the photochemical properties of this compound derivatives.
| Substituent Pattern | Effect on Photoisomerization | Key Findings |
| Unsubstituted | Requires UV light for E/Z isomerization. High thermal stability of both isomers. researchgate.net | Serves as a benchmark for studying substituent effects. |
| Donor-Acceptor (e.g., -NMe₂, -CN) | Red-shifted absorption, enabling isomerization with visible light. nih.govdiva-portal.org | Allows for gating of photochromic properties through protonation of the donor group. nih.gov |
| Formyl (-CHO) | Also enables isomerization with visible light. diva-portal.orgacs.org | Provides a handle for further functionalization, such as conversion to imines, which alters the photoswitching behavior. acs.org |
Steric Hindrance and Electronic Perturbations
Steric hindrance plays a crucial role in the reactivity and stereochemistry of this compound derivatives. The inherent rigidity of the fused ring system, which "stiffens" the stilbene (B7821643) core, is a direct consequence of steric constraints that limit the rotation of the phenyl rings. researchgate.net The introduction of bulky substituents, particularly at positions ortho to the central double bond, can further influence the molecule's geometry and rotational barriers.
In sterically hindered stiff-stilbenes (HSS), the increased steric clash can affect the relative stability of the E and Z isomers and the dynamics of their interconversion. acs.org While significant steric hindrance might be expected to impede isomerization, it can also prevent undesired side reactions, such as those that can occur in atom transfer radical polymerization (ATRP). acs.org
The interplay between steric and electronic effects is critical. For example, in the case of atropisomerism, which arises from hindered rotation about a single bond, both steric bulk and electronic interactions of substituents determine the stability of the resulting isomers. researchgate.netresearchgate.netwikipedia.org While not extensively documented for this compound itself, the principles of atropisomerism in related biaryl systems suggest that sufficiently bulky ortho-substituents could lead to the existence of stable rotational isomers. researchgate.netwikipedia.orgrsc.org
Electronic perturbations, distinct from the push-pull systems, can also fine-tune reactivity. For example, halogenation of the aromatic rings introduces both inductive and weak resonance effects that can alter the electron density distribution and, consequently, the reactivity in processes like electrophilic aromatic substitution or cross-coupling reactions. mdpi.com
Development of Novel Synthetic Pathways to Substituted this compound Derivatives
The synthesis of the parent this compound is typically achieved via McMurry coupling of 1-indanone (B140024). researchgate.netdiva-portal.org This reductive coupling of two ketone molecules using a low-valent titanium reagent is a robust method for forming the central double bond. The development of novel synthetic pathways to substituted derivatives, therefore, often focuses on the synthesis of appropriately functionalized 1-indanones as precursors.
Regioselective Functionalization Strategies
The regioselective functionalization of the this compound scaffold or its precursors is key to accessing a diverse range of derivatives. While direct C-H functionalization of the final stiff-stilbene is challenging, regioselective synthesis of substituted indanones offers a powerful alternative. A variety of methods exist for the synthesis of substituted indanones, including Friedel-Crafts reactions and the cyclization of substituted phenylpropanoic acids. beilstein-journals.org
More advanced strategies that could be applied to generate functionalized indanone precursors include:
Directed C-H functionalization: Employing directing groups to achieve regioselective arylation or alkylation of indole (B1671886) or indane skeletons. nih.gov For instance, strategies have been developed for the C4, C5, and C7 arylation of indoles, which could be adapted to indane systems. nih.gov
Catalytic annulation reactions: Rhodium-catalyzed [3+2] annulation of cyclic ketimines with alkynes provides access to highly substituted indenes, which can be precursors to indanones. bohrium.com
Iron-catalyzed cyclization: FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes can produce various functionalized indene (B144670) derivatives with high regioselectivity. organic-chemistry.org
These methods allow for the introduction of functional groups at specific positions on the indan skeleton, which are then carried through the McMurry coupling to yield the desired substituted this compound.
Diversification via Post-Synthetic Modification
Post-synthetic modification (PSM) offers a complementary approach to creating derivatives of this compound. This involves performing chemical transformations on the already-formed stiff-stilbene skeleton. This strategy is particularly useful for introducing functionalities that might not be compatible with the conditions of the initial synthesis.
Examples of potential PSM strategies include:
Cross-coupling reactions: For halogenated this compound derivatives, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions could be employed to introduce aryl, vinyl, or other groups. rsc.orgmdpi.comnih.govacademie-sciences.fr This has been demonstrated for the functionalization of related stilbenoid and triarylmethane systems. academie-sciences.fr
Modification of existing functional groups: A pre-installed functional group can be chemically transformed. For example, a formyl group, introduced via Rieche formylation, can be converted into an imine through condensation with a primary amine. diva-portal.orgacs.org This not only diversifies the structure but can also alter the molecule's photochemical properties. acs.org
The table below outlines some potential synthetic strategies for creating functionalized this compound derivatives.
| Strategy | Description | Potential Application |
| McMurry Coupling of Substituted Indanones | Reductive coupling of two functionalized 1-indanone molecules. researchgate.netdiva-portal.org | Primary route to symmetrically and asymmetrically substituted stiff-stilbenes. |
| Regioselective C-H Functionalization of Precursors | Directed functionalization of indane or indole skeletons prior to cyclization and coupling. nih.gov | Precise placement of substituents on the aromatic rings. |
| Palladium-Catalyzed Cross-Coupling (PSM) | Functionalization of a halogenated stiff-stilbene scaffold. rsc.orgacademie-sciences.fr | Introduction of a wide variety of aryl and vinyl groups post-synthesis. |
| Modification of Functional Groups (PSM) | Chemical transformation of a pre-existing substituent, such as a formyl group. acs.org | Diversification of functionality and tuning of properties. |
Exploration of Stereoisomeric and Conformational Variants
The stereochemistry of this compound and its derivatives is a key aspect of their function, particularly as molecular switches. The primary stereoisomeric forms are the E and Z isomers, which can be interconverted photochemically. researchgate.net
The rigid five-membered rings restrict the conformational freedom of the molecule compared to stilbene. However, different conformational variants can still exist. Conformational analysis helps in understanding the energetics and stability of different spatial arrangements. lumenlearning.comlibretexts.orgnih.gov For example, in macrocyclic derivatives of stiff-stilbene, the length and nature of the linker chain can impose significant strain and influence the preferred conformation of the photoswitchable unit. rsc.org
Another important stereochemical concept is atropisomerism , which is chirality arising from hindered rotation around a single bond. researchgate.netwikipedia.orgrsc.org In the context of this compound, if bulky substituents are introduced at the ortho-positions of the indan moieties, the rotation around the single bonds connecting the aromatic rings to the five-membered rings could become sufficiently hindered to allow for the isolation of stable atropisomers. researchgate.netresearchgate.net This would introduce an additional layer of chirality to the system, beyond the planar chirality of the E/Z isomers. While this has been explored in related biaryl and sterically hindered stilbene systems, its specific application to this compound remains an area for further investigation. researchgate.netwikipedia.org
The different stereoisomers and conformational variants can have distinct properties and reactivity, making their selective synthesis and characterization an important goal in the study of this class of compounds.
Chiral Analogues and Atropisomers
The concept of atropisomerism, which is stereoisomerism arising from hindered rotation around a single bond, is central to understanding the three-dimensional nature of many this compound analogues. wikipedia.org This phenomenon is particularly relevant in "overcrowded" alkenes where steric hindrance prevents free rotation, leading to isolable rotational isomers (rotamers). wikipedia.orgresearchgate.net
Atropisomers are classified based on the energy barrier to racemization. academie-sciences.fr Class 1 atropisomers have low rotational barriers (<20 kcal/mol) and racemize quickly, while Class 2 and 3 have progressively higher barriers, leading to greater stereochemical stability. academie-sciences.fr The synthesis of enantiomerically enriched atropisomers is a significant challenge and a key area of research. acs.org Strategies to achieve this include kinetic resolution, desymmetrization, and dynamic kinetic resolution. acs.org The development of atropisomers with both axial and point chirality represents a sophisticated approach to creating complex three-dimensional structures. nih.gov
In the context of this compound analogues, the introduction of chiral substituents or the creation of inherent axial chirality due to substitution patterns can lead to atropisomeric pairs. The stability of these atropisomers is dictated by the steric bulk of the substituents near the central double bond. For instance, in related systems like bifluorenylidenes, the introduction of substituents can significantly influence the twist angle and pyramidalization at the central alkene carbons. researchgate.net The synthesis and separation of such atropisomers are crucial for studying their unique chiroptical properties and for applications in areas like asymmetric catalysis. rug.nlresearchgate.net
Conformational Lock and Design
One powerful application of this principle is in the design of molecular switches. For example, the photochemical isomerization of a "stiff-stilbene" (a common name for this compound) core can be used to induce mechanical strain in a connected molecular system. researchgate.net By incorporating the stiff-stilbene unit into a macrocycle, photoisomerization from the Z-form to the more strained E-form can activate a ring-opening metathesis polymerization (ROMP). researchgate.net This demonstrates how conformational changes, controlled by an external stimulus like light, can be harnessed to trigger a specific chemical reaction.
Computational studies, such as Density Functional Theory (DFT), are instrumental in understanding and predicting the effects of conformational locking. These methods can calculate the energies and geometries of different conformations, providing insight into the stability and reactivity of the designed molecules. researchgate.net For instance, DFT calculations have been used to study the degree of overcrowding and the resulting conformational preferences in substituted bifluorenylidene analogues, which share structural similarities with this compound. researchgate.net
Structure-Reactivity Relationship Studies in this compound Analogues
Understanding how the structure of a molecule influences its chemical reactivity is a cornerstone of organic chemistry. For this compound analogues, this is often explored through quantitative structure-reactivity relationships (QSRR).
Hammett and Taft Equation Analysis
The Hammett and Taft equations are linear free-energy relationships (LFERs) that provide a quantitative framework for correlating the effects of substituents on the rates and equilibria of chemical reactions. scribd.comwikipedia.org The Hammett equation is typically applied to aromatic systems, while the Taft equation extends this analysis to aliphatic systems and can separate polar, steric, and resonance effects. wikipedia.orgsapub.org
The general form of the Hammett equation is: log(k/k₀) = ρσ where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. rsc.org The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, measures the sensitivity of the reaction to these effects. scribd.com
The Taft equation is expressed as: log(kₛ/kCH₃) = ρσ + δEₛ This equation separates the polar effects (σ*) from the steric effects (Eₛ) of a substituent. wikipedia.org
While direct Hammett and Taft analyses on this compound itself are not extensively documented in the provided search results, the principles are broadly applicable to its derivatives. For instance, in the study of related indanone derivatives, which are precursors to indanylidene systems, structure-activity relationships are crucial. nih.gov By systematically varying substituents on the aromatic rings of this compound analogues and measuring their reaction rates in a given transformation, one could construct Hammett or Taft plots. The resulting ρ or ρ* values would provide valuable insights into the reaction mechanism, particularly the nature of the transition state. For example, a positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org
Quantitative Structure-Reactivity Relationships (QSRR) in Chemical Systems
Quantitative Structure-Reactivity Relationships (QSRR) represent a broader, more modern approach to the goals of the Hammett and Taft equations. ontosight.ainih.gov QSRR models aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity or other properties. nih.gov This is achieved by using a wide range of molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule. ontosight.ai
The general workflow for developing a QSRR model involves:
Data Set Preparation: Assembling a collection of molecules with known reactivity data. nih.gov
Descriptor Calculation: Computing a variety of molecular descriptors for each molecule in the dataset. nih.gov
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed reactivity. nih.govresearchgate.net
Model Validation: Assessing the predictive power of the model using an independent test set of molecules. nih.gov
For this compound analogues, a QSRR study could be employed to predict their reactivity in a specific reaction, for example, their susceptibility to oxidation or their efficiency in a photochemical process. The molecular descriptors used could include quantum chemical parameters (like HOMO-LUMO energies), topological indices, and steric parameters. The resulting QSRR model could then be used to design new analogues with desired reactivity profiles, accelerating the discovery of novel functional molecules.
Future Research Directions and Emerging Paradigms for 1 1 Indanyliden Indan
Integration of Machine Learning and Artificial Intelligence in the Study of 1-(1-Indanyliden)indan Chemistry
The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, offering powerful tools for prediction, optimization, and discovery. For a molecule with the complexity of this compound, these computational approaches hold the key to unlocking its full potential.
Table 1: Hypothetical Application of AI in the Retrosynthesis of this compound
| Parameter | Conventional Approach | AI-Enhanced Approach |
| Route Design | Based on established chemical principles and literature precedent. | Data-driven, exploring both known and novel reaction pathways. ualberta.ca |
| Precursor Selection | Manual search of chemical supplier catalogs. | Automated identification of optimal and cost-effective starting materials. |
| Condition Optimization | Iterative experimental optimization. | Predictive models suggest optimal conditions, reducing experimental runs. |
| Time to Synthesis | Weeks to months. | Potentially reduced to days or weeks. |
Beyond synthesis, machine learning can be a powerful engine for discovering new applications for this compound. By training models on large datasets of compounds with known properties and activities, it is possible to predict the potential uses of new molecules. intertech24.pl This in silico screening can rapidly assess the suitability of this compound and its theoretical derivatives for a wide range of applications, from materials science to medicinal chemistry. acs.orgmdpi.com
For instance, a supervised learning model could be trained to identify molecular features associated with specific functionalities, such as light-responsive behavior or the ability to interact with biological targets. regulations.gov By inputting the structural information of this compound, the model could predict its potential efficacy in areas not yet experimentally explored. This computational prescreening allows researchers to prioritize their experimental efforts on the most promising avenues. wikipedia.orgwikipedia.org
Exploration of this compound in Sustainable Chemical Processes
The principles of green and sustainable chemistry are increasingly guiding chemical research and industrial practices. acs.orgoecd.org The unique structure of this compound may offer opportunities for its application in processes that contribute to a more sustainable future.
A significant challenge in mitigating climate change is the capture and utilization of carbon dioxide (CO2). co2india.org Research is ongoing to develop new materials and molecules that can efficiently capture CO2 from flue gas or the atmosphere. While direct research on this compound for CO2 capture is not yet prevalent, its rigid, fused-ring structure could be a starting point for designing novel sorbent materials. Theoretical studies, aided by computational modeling, could explore how modifications to the this compound backbone might create cavities or reactive sites that selectively bind CO2. The development of advanced solvents and materials for CO2 capture is a key area of research in countries like India, which is scaling up its efforts in carbon capture, utilization, and storage (CCUS). offshore-energy.biz
Waste valorization, the process of converting waste materials into higher-value products, is a cornerstone of the circular economy. wikipedia.orgun.org In the context of chemical synthesis, this can involve using renewable feedstocks or converting byproducts into useful compounds. Future research could investigate the synthesis of this compound from precursors derived from biomass or industrial waste streams. The goal of such research would be to develop more sustainable synthetic routes that reduce reliance on fossil fuel-based starting materials. mdpi.com Furthermore, the unique photochemical properties of this compound could potentially be harnessed to drive catalytic processes for the degradation of pollutants or the conversion of waste into valuable chemicals.
Novel Applications in Nanoscience and Advanced Functional Devices
Nanoscience and nanotechnology are fields that exploit the unique properties of materials at the nanoscale. mdpi.comwikipedia.org The molecular-scale machinery and photoswitchable nature of compounds like this compound make them intriguing candidates for the development of advanced functional devices.
Research has already identified this compound, also referred to as "stiff-stilbene," as a molecular photoswitch. rsc.orgresearchgate.net Its photochemical cis-trans isomerization can be triggered by light, leading to a significant structural change. rsc.orgresearchgate.net This property has been explored for its potential to exert mechanical forces at the molecular level, for instance, to trigger the ring-opening of other molecules. rsc.orgresearchgate.net
Future research is likely to build upon this foundation, exploring the integration of this compound into more complex nanosystems. This could include its use as a component in:
Molecular machines: where its light-induced motion could power nanoscale devices.
Smart materials: creating polymers or surfaces that change their properties (e.g., wettability, color) in response to light.
Data storage: leveraging its two stable isomers to represent bits of information at the molecular level.
The development of such applications will require a multidisciplinary approach, combining organic synthesis, photochemistry, materials science, and device engineering. The growing field of nanotechnology in countries like India presents a fertile ground for such innovative research. ris.org.inazonano.com
Table 2: Potential Nanoscience Applications of this compound
| Application Area | Underlying Principle | Potential Functionality |
| Molecular Actuators | Light-induced isomerization leading to mechanical motion. rsc.orgresearchgate.net | Powering nanorobots or molecular-scale pumps. |
| Smart Coatings | Isomerization-induced changes in surface energy. | Self-cleaning or anti-fouling surfaces that respond to light. |
| Optical Data Storage | Existence of two stable, interconvertible isomers. | High-density data storage at the molecular level. |
| Nanosensors | Conformational changes affecting fluorescence or binding properties. | Detecting the presence of specific analytes through optical signals. |
Self-Assembled Nanostructures
The exploration of this compound in the realm of self-assembled nanostructures is a promising, albeit nascent, area of research. While self-assembly is a powerful bottom-up approach for creating complex and functional nanomaterials, the direct self-assembly of isolated this compound molecules is not its primary application. semanticscholar.orgrsc.org Instead, its future lies in its role as a functional building block within larger macromolecular systems that are designed to self-assemble.
Future research is anticipated to focus on incorporating the stiff-stilbene motif into block copolymers. In such systems, the photo-induced conformational change of the stiff-stilbene unit could be used to trigger or modify the self-assembly process. For instance, switching between the E and Z isomers could alter the polymer's hydrophobicity, geometry, or intermolecular interactions, thus directing the formation of different nanostructures like micelles, vesicles, or lamellae in a controlled manner. This light-mediated control over morphology is a key goal in the development of "smart" materials.
Another emerging paradigm involves using stiff-stilbene-containing polymers for living crystallization-driven self-assembly. researchgate.net This technique allows for the rapid formation of area-controllable nanoplatelets, where the photoisomerization of the stiff-stilbene unit can precisely control the growth and dimensions of the resulting nanostructures. researchgate.net
Molecular Machines and Switches
This compound is a prime candidate for the development of molecular machines and switches due to its characteristics as a photoswitch. uni-heidelberg.denih.govnih.govbeilstein-journals.org It can be reversibly isomerized between its E and Z forms using light, with the two isomers possessing distinct geometries and properties. liverpool.ac.uk This transformation is the basis for its function as a molecular-level switch.
The significant structural change upon isomerization, particularly the ~0.7 nm difference in the distance between specific carbon atoms in the Z and E isomers, allows it to generate mechanical forces on its environment. uni-heidelberg.deliverpool.ac.uk This capability is being explored for its use in nanomechanical devices. uni-heidelberg.de When incorporated into a polymer or another molecular framework, the collective, light-induced switching of many stiff-stilbene units can produce macroscopic effects, such as changes in material shape or adhesive properties. researchgate.net
Future research directions include:
Improving Mechanical Efficiency: Studies have shown that the mechanical efficiency of stiff-stilbene as a photoswitch can be limited. uni-heidelberg.de A key research focus will be on molecular designs that maximize the translation of photochemical energy into useful mechanical work.
Integration into Complex Systems: The development of sophisticated molecular machines will require the integration of stiff-stilbene switches into more complex architectures, such as rotaxanes and catenanes, to control their motion and function. nih.govrsc.org
Fuel-Driven Systems: Moving beyond light as the sole stimulus, researchers are exploring fuel-driven molecular machines that operate away from equilibrium, mimicking biological systems. nih.gov Stiff-stilbene could be incorporated into such systems where its isomerization is part of a more complex, autonomous cycle.
Interdisciplinary Research Opportunities with this compound
The multifaceted nature of this compound provides a fertile ground for interdisciplinary collaborations, bridging chemistry with physics, engineering, and materials science. iisc.ac.injpub.org
Cross-Disciplinary Studies with Physics and Engineering
The photomechanical properties of stiff-stilbene create a natural intersection with physics and engineering.
Single-Molecule Force Spectroscopy: Collaborations with physicists are crucial for studying the mechanical properties of single stiff-stilbene molecules. uni-heidelberg.de Techniques like Atomic Force Microscopy (AFM) can be used to pull on a polymer containing the photoswitch, allowing researchers to measure the forces generated during photoisomerization. uni-heidelberg.de
Quantum Chemical Analysis: The application of quantum chemical methods, such as the Judgement of Energy DIstribution (JEDI) analysis, provides a theoretical framework rooted in physics to understand the distribution of mechanical energy within the molecule upon deformation. uni-heidelberg.de This helps in predicting and optimizing the mechanochemical behavior of stiff-stilbene-based systems.
Development of Photoresponsive Actuators: In engineering, the ability of stiff-stilbene polymers to change shape or volume in response to light is being harnessed to create photoresponsive actuators. researchgate.net This involves designing and fabricating materials that can perform mechanical work, such as lifting objects or controlling fluid flow in microfluidic devices, powered by light.
A key research finding in this area involves the synthesis of main-chain stiff-stilbene polymers using Ring-Opening Metathesis Polymerization (ROMP). researchgate.net In this innovative approach, a macrocycle containing the Z-isomer of stiff-stilbene is synthesized. Photoisomerization to the E-form introduces significant ring strain, which then allows the macrocycle to undergo ROMP. The unstrained Z-form, however, does not polymerize under the same conditions. researchgate.net This demonstrates a sophisticated level of control over a chemical reaction using light as a physical stimulus.
| Isomer | Ring Strain | Polymerization via ROMP |
| Z-form | Low | No |
| E-form | High (strained) | Yes |
Table 1: Photoinduced Strain-Assisted ROMP of a Stiff-Stilbene Macrocycle. researchgate.net
Collaborative Approaches in Next-Generation Materials Development
The development of next-generation materials based on this compound necessitates a highly collaborative approach, integrating expertise from synthetic chemistry, polymer science, and materials engineering.
The goal is to create "smart" materials with tunable properties. For example, linear polymers incorporating stiff-stilbene units have been synthesized, including polyurethanes, polyesters, and polyenes. researchgate.net The conformation and hydrodynamic volume of these polymers in solution can be precisely and reversibly controlled by the E/Z ratio, which is manipulated by light. researchgate.net This opens the door to creating materials with switchable adhesion, tunable viscosity, or controlled release capabilities.
Future collaborative efforts will likely focus on:
Hierarchical Assembly: Designing complex, hierarchically structured materials where the photo-response of stiff-stilbene at the molecular level is translated into functional changes at the macroscopic scale. rsc.org
Advanced Polymer Architectures: Moving beyond linear polymers to create more complex architectures like cross-linked networks, gels, and elastomers where the photo-switching of stiff-stilbene can induce large-scale changes in mechanical properties.
Device Integration: Working with engineers to integrate these photoresponsive materials into functional devices for applications in soft robotics, adaptive optics, and targeted drug delivery systems.
The design principles established for enhancing the solid-state isomerization efficiency in stiff-stilbene polymers can serve as a blueprint for developing other photoresponsive polymer systems, for example, those based on azobenzenes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
